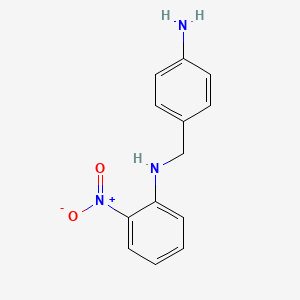

N-(4-aminobenzyl)-2-nitroaniline

Descripción

Contextual Significance within Aromatic Amine and Nitro Compound Chemistry

Aromatic amines and nitro compounds are foundational classes of organic molecules with wide-ranging significance. researchgate.netnumberanalytics.com Aromatic amines are characterized by an amino group attached to an aromatic ring, while nitro compounds contain a nitro group. researchgate.netnumberanalytics.com The presence of these functional groups imparts distinct chemical properties that are leveraged in various applications.

The reduction of aromatic nitro compounds is a key reaction, often leading to the formation of aromatic amines. numberanalytics.comchemistrystudent.com This transformation is crucial in many industrial and synthetic processes. numberanalytics.com Conversely, the oxidation of aromatic amines can yield their corresponding nitro counterparts. organic-chemistry.org The interplay between these two functional groups within the same molecule, as seen in N-(4-aminobenzyl)-2-nitroaniline, creates a unique chemical entity with potential for diverse reactivity and applications.

Overview of Historical and Contemporary Research Trajectories

Historically, research on aromatic amines and nitro compounds has been driven by their use as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. For instance, 4-nitroaniline (B120555) is a key precursor in the production of dyes and antioxidants. wikipedia.org Early research focused on understanding the fundamental reactions of these compounds, such as the reduction of nitroarenes using reagents like tin and concentrated hydrochloric acid. chemistrystudent.com

Contemporary research has expanded to explore the unique properties and potential applications of more complex molecules like this compound. Modern analytical techniques, including various forms of spectroscopy and crystallography, are being employed to thoroughly characterize these compounds. nih.govresearchgate.net Current research also investigates the synthesis of derivatives and their potential in fields such as materials science and medicinal chemistry. ontosight.ainih.gov

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic inquiry into this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its derivatives. ontosight.aiprepchem.com This includes detailed characterization of their molecular structure and properties using advanced analytical methods.

Reaction Mechanisms: Investigating the reactivity of the compound, particularly the interplay between the amino and nitro functional groups, to understand its chemical behavior.

Potential Applications: Exploring the potential of this compound and its derivatives as building blocks for novel materials with specific optical or electronic properties, as well as their potential biological activities. ontosight.ainih.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H12N2O2 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water, but soluble in organic solvents. |

| CAS Number | Not available in the provided results. alchempharmtech.com |

This table is generated based on general chemical principles and data for related compounds. Specific experimental values for this compound may vary.

Synthesis and Reactions

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could involve the reaction of 4-nitroaniline with benzyl (B1604629) chloride or a similar benzylating agent. ontosight.ai Another approach could be the reductive amination of 2-nitroaniline (B44862) with 4-aminobenzaldehyde (B1209532).

A related synthesis, that of N-benzyl-2-amino-4-nitroaniline, involves the refluxing of N-benzyl-2,4-dinitroaniline with ammonium (B1175870) chloride and sodium sulfide (B99878) hydrate (B1144303) in methanol. prepchem.com This suggests that selective reduction of one nitro group in a dinitroaniline precursor could be a viable strategy.

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of this compound.

NMR Spectroscopy: 1H and 13C NMR would provide information about the hydrogen and carbon environments within the molecule, confirming the connectivity of the atoms.

FTIR Spectroscopy: Infrared spectroscopy would show characteristic absorption bands for the N-H bonds of the primary and secondary amines, as well as the N-O bonds of the nitro group.

UV-Vis Spectroscopy: This technique would reveal the electronic transitions within the molecule, which are influenced by the conjugated aromatic systems and the electron-withdrawing nitro group. nih.gov

Mass Spectrometry: High-resolution mass spectrometry would determine the exact molecular weight and provide fragmentation patterns useful for structural elucidation.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. researchgate.net

Research Applications and Derivatives

While specific applications for this compound are not detailed in the provided search results, the structural motifs present suggest potential areas of investigation. The presence of both a donor (amino) and an acceptor (nitro) group on the same aromatic ring system makes it a candidate for studies in nonlinear optics. researchgate.net

Furthermore, derivatives of this compound could be synthesized to explore various applications. For instance, modification of the amino groups could lead to the formation of new polymers or ligands for metal complexes. The core structure also serves as a scaffold for the synthesis of more complex molecules with potential biological activity. Research on related N-4-aminobenzyl urea (B33335) derivatives has shown their potential as inhibitors of certain enzymes. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(4-aminophenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAGCPNOFGQAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Electronic Effects on Reactivity: Electron-Donating and Electron-Withdrawing Group Influences

The reactivity of N-(4-aminobenzyl)-2-nitroaniline is a direct consequence of the electronic properties of its substituents. The molecule features both electron-donating groups (EDGs) and an electron-withdrawing group (EWG), which modulate the electron density of the aromatic rings and influence the reactivity of the functional groups.

The amino group (-NH₂) on the benzyl (B1604629) moiety is a potent electron-donating group. Through resonance, it increases the electron density of the attached phenyl ring, particularly at the ortho and para positions. This activation makes the aminobenzyl ring more susceptible to electrophilic aromatic substitution.

The secondary amine (-NH-) bridge also acts as an electron-donating group for both aromatic rings, though its effect is distributed.

In contrast, the nitro group (-NO₂) is a strong electron-withdrawing group. It deactivates the phenyl ring to which it is attached, making it less reactive towards electrophilic substitution. However, this deactivation, particularly its strong meta-directing effect, makes the ring more susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the nitro group.

The presence of these opposing electronic influences on the two aromatic rings dictates the regioselectivity and feasibility of various chemical transformations. For instance, electrophilic attack is more likely to occur on the electron-rich aminobenzyl ring, while nucleophilic attack is favored on the electron-deficient nitroaniline ring.

Specific Transformation Reactions

The functional groups within this compound allow for a variety of specific chemical transformations. The following sections explore the principal reaction pathways.

The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry. researchgate.net For this compound, this would yield N¹-(4-aminobenzyl)benzene-1,2-diamine. A variety of reducing agents can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups. researchgate.netwikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and efficient method.

Metal-Acid Systems: Combinations like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used, sometimes offering milder conditions that may be compatible with sensitive functional groups. researchgate.net

The following table summarizes potential conditions for the reduction of the nitro group in this compound, based on established methods for 2-nitroaniline (B44862) and related compounds. researchgate.netwikipedia.org

| Reagent/Catalyst | Solvent | Temperature | Expected Product |

| H₂, Pd/C | Ethanol or Methanol | Room Temperature | N¹-(4-aminobenzyl)benzene-1,2-diamine |

| Fe, HCl | Water/Ethanol | Reflux | N¹-(4-aminobenzyl)benzene-1,2-diamine |

| Sn, HCl | Ethanol | Reflux | N¹-(4-aminobenzyl)benzene-1,2-diamine |

| SnCl₂·2H₂O | Ethanol | 70 °C | N¹-(4-aminobenzyl)benzene-1,2-diamine |

| Na₂S₂O₄ | Water/Methanol | Room Temperature | N¹-(4-aminobenzyl)benzene-1,2-diamine |

This table presents plausible reaction conditions based on general knowledge of nitro group reductions.

The nitro-substituted ring of this compound is activated towards nucleophilic aromatic substitution (SNAᵣ). The strong electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of a suitable leaving group. In the case of N-substituted-2-nitroanilines, reactions can be carried out with various nucleophiles. For example, the reaction of 2-chloronitrobenzene with amines in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) yields N-substituted-2-nitroanilines. tandfonline.com While the parent this compound does not have an inherent leaving group other than the amino group itself (which is a poor leaving group), related substrates with a leaving group (e.g., a halogen) at a position ortho or para to the nitro group would readily undergo nucleophilic substitution.

The aniline (B41778) moieties in this compound are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of anilines can yield products such as nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials. For instance, the oxidation of aniline with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) can lead to the corresponding nitrobenzene. The oxidation of substituted anilines can be influenced by the electronic nature of the substituents.

Given the presence of two amino groups, selective oxidation can be challenging. The primary amino group on the benzyl ring and the secondary amino group linking the two rings could both be oxidized.

Mechanistic Insights into Complex Reactions

Nitroaromatic compounds, particularly those with ortho-benzyl groups, are known to undergo photo-induced reactions. researchgate.net Upon irradiation with UV light, o-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This process typically leads to the formation of a nitroso compound and an aldehyde or ketone. researchgate.net

In the case of this compound, photo-excitation could potentially lead to the formation of radical intermediates. A plausible pathway would involve the excited nitro group abstracting a hydrogen atom from the benzylic -CH₂- group. This would generate a diradical species that could then undergo further reactions.

Recent studies have shown that photoexcited nitroarenes can act as anaerobic oxidants for various functional groups, including alcohols, amines, and imines, proceeding through hydrogen atom transfer (HAT) mechanisms. acs.org This suggests that under photochemical conditions, this compound could potentially undergo intramolecular or intermolecular oxidation-reduction reactions, leading to a complex mixture of products. The study of light-induced cyclization of primary amines with o-nitrobenzyl alcohols further highlights the rich photochemistry of such systems. nih.gov

Mechanistic Aspects of Self-Immolative Systems Utilizing 4-Aminobenzyl Alcohol Linkers

The functionality of self-immolative systems built upon 4-aminobenzyl alcohol linkers hinges on a precisely controlled electronic cascade, most commonly a 1,6-elimination reaction. This process enables the disassembly of a larger chemical structure in response to a specific trigger. The first application of 4-aminobenzyl alcohol as such a linker was reported in 1981, establishing a foundational concept for prodrugs and, later, for self-immolative polymers. nih.govrsc.org These linkers are designed to connect a trigger moiety to a payload or another monomer unit through stable chemical bonds, typically carbamates. nih.gov

The self-immolation sequence is initiated by the selective cleavage of a protecting group, or "end-cap," from the nitrogen atom of the 4-aminobenzyl linker. acs.org This cleavage, prompted by a specific external stimulus (e.g., enzymatic action, pH change, or reduction), unmasks the aniline functional group. annualreviews.orgacs.org The newly exposed free amine is a powerful electron-donating group, which is crucial for the subsequent spontaneous fragmentation. rsc.org

The unmasked aniline initiates a rapid, irreversible head-to-tail 1,6-elimination. annualreviews.org This electronic cascade proceeds through the formation of a highly reactive aza-quinone methide intermediate. nih.govrsc.org In polymeric systems, this reaction propagates sequentially down the backbone, leading to complete depolymerization. nih.govacs.org The generated aza-quinone methide is typically unstable in aqueous media and is quickly quenched by water or other nucleophiles to produce 4-aminobenzyl alcohol or its derivatives. rsc.orgacs.org In the widely used poly(benzyl carbamate) systems, the elimination cascade is coupled with a decarboxylation step, and the resulting release of carbon dioxide gas helps to drive the depolymerization process forward. annualreviews.org

The key steps in the mechanistic pathway of a 4-aminobenzyl alcohol-based self-immolative system are detailed below.

Table 1: The 1,6-Elimination Cascade Mechanism of 4-Aminobenzyl Linkers

| Step | Description | Key Chemical Species Involved |

|---|---|---|

| 1. Triggering | An external stimulus (e.g., enzyme, light, chemical agent) cleaves the protective end-cap from the linker's nitrogen atom. | Capped 4-aminobenzyl linker |

| 2. Activation | The cleavage exposes the free aniline functional group, activating the linker for spontaneous disassembly. | Uncapped 4-aminobenzyl linker (Aniline derivative) |

| 3. 1,6-Elimination | The electron-donating aniline initiates an electronic cascade, leading to the cleavage of the bond at the benzylic position and release of the payload/next monomer. | Aza-quinone methide (intermediate) |

| 4. Propagation (in polymers) | In a polymeric chain, this process repeats sequentially from head to tail, causing complete depolymerization. | Poly(benzyl carbamate), Poly(benzyl ether) |

| 5. Quenching | The highly reactive aza-quinone methide intermediate reacts with a nucleophile, typically water, to form a stable final product. | 4-aminobenzyl alcohol |

Research has demonstrated that the rate and efficiency of this self-immolation can be modulated by several factors. The electronic properties of the aromatic ring and the nature of the leaving group (the payload) are particularly significant. rsc.organnualreviews.org

Table 2: Factors Influencing the Rate of Self-Immolation

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Electronic Effects | Electron-donating groups (e.g., methoxy) on the benzyl ring accelerate depolymerization. annualreviews.org | These groups further increase the electron density of the aromatic ring, lowering the energetic barrier for the formation of the dearomatized aza-quinone methide intermediate. annualreviews.org |

| Leaving Group | The stability and nature of the payload molecule being released affect the elimination rate. rsc.org | More acidic phenols, which can better stabilize the forming negative charge during cleavage, are released more rapidly. acs.org |

| Polymer Backbone | The type of linkage (e.g., carbamate (B1207046), ether, carbonate) influences disassembly kinetics. nih.govacs.org | Poly(benzyl carbamates) undergo a 1,6-elimination and decarboxylation cascade, while poly(benzyl ether) backbones undergo elimination without decarboxylation. nih.govacs.org |

The foundational 4-aminobenzyl alcohol scaffold has been incorporated into a variety of polymer backbones to create diverse self-immolative systems. These variations allow for fine-tuning of the material's properties and degradation profile.

Table 3: Examples of Self-Immolative Polymers Utilizing Aminobenzyl-type Linkers

| Polymer Type | Linkage Chemistry | Disassembly Mechanism |

|---|---|---|

| Poly(benzyl carbamate) | Carbamate | Sequential 1,6-elimination and decarboxylation. nih.gov |

| Poly(benzyl ether) | Ether | Sequential 1,6-elimination. nih.govacs.org |

| Poly(benzylcarbonate) | Carbonate | Sequential fragmentation through aza-quinone-methide elimination. nih.govacs.org |

| Polythiocarbamate | Thiocarbamate | Triggered by reduction to form an aniline, followed by depolymerization via aza-quinone methide elimination. rsc.org |

While the aza-quinone methides generated during depolymerization react swiftly with water, they have also been observed to react with nucleophilic groups on nearby proteins, a factor that is considered in the design of bioconjugates. acs.org The predictable and controllable nature of the 1,6-elimination cascade makes the 4-aminobenzyl alcohol linker a robust and versatile tool in the development of advanced stimuli-responsive materials. rsc.org

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within N-(4-aminobenzyl)-2-nitroaniline. By analyzing the absorption of infrared radiation (FT-IR) and the inelastic scattering of monochromatic light (Raman), a detailed vibrational assignment can be made.

The vibrational spectrum of this compound is complex, with contributions from the 2-nitroaniline (B44862) and 4-aminobenzyl moieties. The assignments are based on established group frequencies and comparison with related molecules such as 4-nitroaniline (B120555) and 2-nitroaniline.

N-H Stretching Vibrations: The presence of both a secondary amine (NH) linking the two aromatic rings and a primary amine (-NH2) on the benzyl (B1604629) group gives rise to characteristic N-H stretching bands. Typically, the N-H stretching frequencies for primary aromatic amines are observed in the 3500-3300 cm⁻¹ region. For a related compound, 4-nitroaniline, asymmetric and symmetric NH2 stretching vibrations are found around 3545 cm⁻¹ and 3436 cm⁻¹, respectively jchps.com. For this compound, the secondary amine N-H stretch is expected in a similar region, likely as a sharp to broad band depending on hydrogen bonding.

NO₂ Stretching Vibrations: The nitro group is a strong absorber in the infrared spectrum. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically found in the ranges of 1560-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. In 4-nitroaniline, these bands appear at approximately 1583 cm⁻¹ (asymmetric) and 1318 cm⁻¹ (symmetric) in the Raman spectrum jchps.com. Similar characteristic bands are expected for this compound, confirming the presence of the nitro functional group.

C-H Stretching and Bending Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The methylene (-CH₂-) bridge will exhibit symmetric and asymmetric stretching vibrations typically between 2950 and 2850 cm⁻¹. Aromatic C-H in-plane and out-of-plane bending vibrations give rise to a series of bands in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively, which are useful for confirming the substitution pattern of the benzene (B151609) rings.

C-N Stretching Vibrations: The stretching vibrations of the C-N bonds are expected in the 1350-1250 cm⁻¹ region. For 4-nitroaniline, C-N stretching vibrations have been identified around 1261-1273 cm⁻¹ jchps.com.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching (primary & secondary amine) | 3500 - 3300 |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching (-CH₂-) | 2950 - 2850 |

| NO₂ Asymmetric Stretching | 1560 - 1500 |

| C=C Aromatic Ring Stretching | 1600 - 1450 |

| NO₂ Symmetric Stretching | 1360 - 1320 |

| C-N Stretching | 1350 - 1250 |

| C-H Bending (in-plane and out-of-plane) | 1300 - 675 |

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within the molecule. The presence of chromophoric groups such as the nitro group and the aromatic rings, along with the auxochromic amino groups, leads to a characteristic electronic spectrum.

The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. For a similar compound, 4-nitroaniline, a strong absorption band is observed below 400 nm, with a cutoff wavelength around 398 nm jchps.com. The organic single crystals of a related complex, 4-nitroaniline 4-aminobenzoic acid (4NAABA), exhibit a cutoff wavelength at approximately 459 nm chesci.com.

The molecule possesses an electron-donating amino group and an electron-withdrawing nitro group, which facilitates intramolecular charge transfer (ICT). This ICT character is expected to give rise to a strong absorption band in the visible or near-UV region. The solvent polarity can influence the position of this band, with more polar solvents typically causing a red shift (bathochromic shift).

Fluorescence spectroscopy can provide further information on the excited state properties. The 4NAABA crystal, upon excitation at 395 nm, shows a broad emission band centered at 470 nm and a sharp band at 590 nm, indicating yellow light emission chesci.com. It is anticipated that this compound would also exhibit fluorescence, with the emission wavelength being dependent on the extent of ICT in the excited state.

| Spectroscopic Parameter | Expected Value/Region |

| UV-Vis Absorption Maximum (λmax) | ~380 - 460 nm |

| Molar Absorptivity (ε) | High, characteristic of π → π* transitions |

| Fluorescence Emission Maximum | Dependent on solvent, likely in the green-yellow region |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons on both benzene rings, the methylene protons, and the amine protons.

Aromatic Protons: The protons on the 2-nitroaniline ring are expected to be in the downfield region (δ 6.5-8.0 ppm) due to the electron-withdrawing effect of the nitro group. The protons on the 4-aminobenzyl ring will likely appear in the more upfield region (δ 6.5-7.5 ppm) due to the electron-donating nature of the amino group. The coupling patterns (doublets, triplets, etc.) will be indicative of the substitution pattern. For comparison, the aromatic protons of 4-aminobenzyl alcohol appear as doublets at δ 7.01 and 6.56 ppm rsc.org.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are expected to give a singlet at around δ 4.3-4.5 ppm. In 4-aminobenzyl alcohol, these protons are observed at δ 4.33 ppm rsc.org.

Amine Protons (-NH- and -NH₂): The secondary amine proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The primary amine protons of the 4-aminobenzyl group are also expected to be a broad singlet. In 4-aminobenzyl alcohol, the amine and hydroxyl protons appear as a broad singlet at δ 4.94 ppm rsc.org.

A summary of the predicted ¹H NMR chemical shifts is provided below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (2-nitroaniline ring) | 6.5 - 8.0 | m |

| Aromatic Protons (4-aminobenzyl ring) | 6.5 - 7.5 | m |

| Methylene Protons (-CH₂-) | ~4.3 - 4.5 | s |

| Secondary Amine Proton (-NH-) | Variable | br s |

| Primary Amine Protons (-NH₂) | Variable | br s |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the nitro group (C-NO₂) will be significantly downfield, while the carbons attached to the amino groups (C-NH and C-NH₂) will be upfield. For 4-nitroaniline, the aromatic carbons appear at δ 156.18, 136.09, 126.88, and 112.84 ppm rsc.org.

Methylene Carbon (-CH₂-): The methylene carbon is expected to have a chemical shift in the range of δ 40-50 ppm.

Carbons of the 4-aminobenzyl ring: For 4-aminobenzyl alcohol, the aromatic carbons are observed at δ 147.89, 130.12, 128.47, and 114.13 ppm, with the benzylic carbon at δ 63.65 ppm rsc.org.

The predicted ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-NO₂) | >150 |

| Aromatic Carbons (C-NH and C-NH₂) | ~140-150 |

| Other Aromatic Carbons | 110 - 140 |

| Methylene Carbon (-CH₂-) | 40 - 50 |

Advanced NMR Techniques (e.g., ¹⁵N, ¹⁸O NMR) and Nuclear Spin-Spin Coupling Constant Determination

The application of advanced Nuclear Magnetic Resonance (NMR) techniques, such as ¹⁵N and ¹⁸O NMR, provides deep insights into the electronic environment of heteroatoms within a molecule. For this compound, which contains three nitrogen atoms and two oxygen atoms, such studies would be particularly informative. ¹⁵N NMR spectroscopy could differentiate the chemical shifts of the amino nitrogen, the secondary amine nitrogen, and the nitro group nitrogen, offering data on their respective electron densities and hybridization states.

Similarly, ¹⁸O NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁸O isotope, could potentially provide information about the electronic structure of the nitro group. The determination of nuclear spin-spin coupling constants, particularly ¹H-¹⁵N and ¹³C-¹⁵N couplings, would be invaluable for confirming connectivity and understanding the bonding characteristics within the molecule.

However, a comprehensive search of available scientific literature and spectral databases did not yield any specific experimental ¹⁵N or ¹⁸O NMR data or determined nuclear spin-spin coupling constants for this compound. While general principles of these techniques are well-established, their specific application to this compound has not been reported in the reviewed sources.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry would be expected to confirm its molecular mass of 243.25 g/mol .

The fragmentation pattern would likely involve characteristic cleavages of the molecular ion. Potential fragmentation pathways could include the loss of the nitro group (NO₂), cleavage of the benzylic C-N bond, and fragmentation of the aromatic rings. Analysis of the masses and relative abundances of the resulting fragment ions would provide strong evidence for the compound's structure.

Despite the utility of this technique, specific mass spectrometry data, including the mass-to-charge ratios (m/z) and relative intensities of the parent ion and fragment ions for this compound, are not available in the public scientific literature searched. Therefore, a detailed analysis of its fragmentation pattern cannot be provided at this time.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. For this compound, an XRD analysis would reveal the conformation of the molecule, including the dihedral angles between the two phenyl rings, and detail the hydrogen bonding network, which is expected to be significant due to the presence of the amino and secondary amine groups.

This technique would provide invaluable data on the solid-state structure, which influences the material's physical properties. However, a thorough review of crystallographic databases and the scientific literature indicates that the crystal structure of this compound has not been determined or reported. Consequently, no specific data on its unit cell parameters, space group, or atomic coordinates can be presented.

Computational and Theoretical Investigations

Quantum Chemical Methodologies (Density Functional Theory and Ab Initio Approaches)

Quantum chemical methodologies, particularly Density Functional Theory (DFT) and ab initio approaches, represent powerful computational tools for investigating the electronic structure and properties of molecules like N-(4-aminobenzyl)-2-nitroaniline. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed insights into various molecular characteristics from the ground up.

DFT methods are widely used due to their favorable balance of computational cost and accuracy. They calculate the electronic energy and density of a molecule based on its electron density, rather than the more complex wavefunction. Popular DFT functionals, such as B3LYP, are often paired with basis sets of varying sizes (e.g., 6-311++G(d,p)) to model the electronic environment of the molecule. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of experimental parameters. While often more computationally intensive, they can provide highly accurate results.

For this compound, these methodologies would be employed to perform the specific investigations outlined in the subsequent sections.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process would involve starting with an initial guess of the molecular structure and using quantum chemical methods to iteratively adjust the positions of the atoms until a minimum energy conformation is found. This optimized geometry corresponds to the most stable arrangement of the atoms in the gas phase.

Conformational landscape analysis would further explore other possible stable arrangements (conformers) of this compound. This is particularly relevant for this molecule due to the flexibility of the benzyl (B1604629) group and the potential for rotation around the various single bonds. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped out, identifying all the low-energy conformers and the energy barriers between them. This analysis would provide a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Frontier Molecular Orbital (FMO) Theory and Energetic Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

For this compound, a computational analysis would provide the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

The spatial distribution of the HOMO and LUMO would also be visualized. For this compound, it would be expected that the HOMO is localized on the more electron-rich parts of the molecule, such as the aminobenzyl group, while the LUMO is likely concentrated on the electron-withdrawing nitroaniline moiety. This distribution provides insights into the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Global Chemical Reactivity Descriptors and Prediction of Reactive Sites

Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance of the molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These calculated values would allow for a quantitative assessment of the reactivity of this compound and could be used to compare its reactivity with other related compounds. The prediction of reactive sites can be further refined by considering local reactivity descriptors, which indicate the most probable sites for electrophilic, nucleophilic, and radical attack within the molecule.

Interactive Data Table: Hypothetical Global Chemical Reactivity Descriptors

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored in shades of red) and regions of positive electrostatic potential (colored in shades of blue). The red regions indicate areas of high electron density and are susceptible to electrophilic attack. These would likely be located around the oxygen atoms of the nitro group and the nitrogen atom of the amino group. The blue regions indicate areas of low electron density or positive charge and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino groups and potentially on the carbon atoms of the aromatic rings. The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and its reactive sites.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It transforms the complex, delocalized molecular orbitals into a more intuitive picture that aligns with Lewis structures.

For this compound, NBO analysis would provide information on:

Hybridization of atoms: The specific combination of atomic orbitals that form the hybrid orbitals involved in bonding.

Bond orders: A measure of the number of chemical bonds between two atoms.

Natural atomic charges: A more robust method for calculating the charge on each atom compared to other methods.

This analysis would offer a deep understanding of the intramolecular interactions, such as hyperconjugation and resonance, that contribute to the stability and electronic properties of this compound.

Potential Energy Distribution (PED) Analysis for Vibrational Modes

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. However, the interpretation of experimental spectra can be complex. Potential Energy Distribution (PED) analysis is a computational method that helps in the assignment of the calculated vibrational frequencies to specific molecular motions.

For this compound, a computational frequency calculation would first be performed to obtain the theoretical vibrational spectrum. Then, PED analysis would be used to determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to each calculated vibrational mode. This allows for a precise and unambiguous assignment of the observed spectral bands. For example, it could differentiate between the stretching vibrations of the C-N bonds, the N-H bonds of the amino group, and the N-O bonds of the nitro group, providing a detailed understanding of the molecule's vibrational properties.

Non-Covalent Interaction (NCI) and Independent Gradient Model (IRI) Studies

Non-covalent interactions (NCIs) are critical in determining the supramolecular architecture and crystal packing of molecules. Analysis methods like NCI and the Independent Gradient Model (IGM) are used to visualize and understand these weak interactions, such as hydrogen bonds and van der Waals forces. chemrxiv.org

The IGM method, in particular, is advantageous as it can distinguish between intra-fragment and inter-fragment interactions, providing a clearer picture of the forces at play. chemrxiv.orgresearchgate.net A recent enhancement to this method, the Independent Gradient Model based on Hirshfeld partition (IGMH), offers a more rigorous physical background by using atomic densities from the actual molecular electron density rather than promolecular density. researchgate.netnih.gov These computational tools are instrumental in mapping the interaction regions within the chemical system of this compound, revealing how individual molecules interact with each other in a condensed phase.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide valuable information on its conformational flexibility, the stability of its hydrogen-bonding networks, and its interactions with solvents or other molecules. By simulating the trajectory of the molecule, researchers can understand its dynamic behavior, which is essential for predicting its material properties and stability under different conditions. For instance, simulations on related complex benzamide derivatives have been used to understand their binding interactions with biological targets, demonstrating the power of this technique. nih.gov

Theoretical Insights into Electronic and Optical Properties

The electronic structure of this compound, characterized by electron-donating (amino) and electron-withdrawing (nitro) groups connected by a π-conjugated system, gives rise to unique electronic and optical properties.

The "push-pull" nature of this compound facilitates intramolecular charge transfer (ICT). Upon photoexcitation, electron density is transferred from the electron-donating amino group (the "push" component) to the electron-withdrawing nitro group (the "pull" component) through the π-system of the benzene (B151609) rings. chemrxiv.org

Studies on analogous molecules like para-nitroaniline (pNA) show that this ICT process is heavily influenced by the surrounding environment. chemrxiv.orgnih.gov The polarity of the solvent can significantly affect the energy of the charge transfer state, with higher polarity solvents typically enhancing the charge transfer. chemrxiv.org In some push-pull chromophores, the ICT mechanism can involve a structural change, such as twisting, leading to the formation of a twisted intramolecular charge transfer (TICT) state, which can impact the molecule's fluorescence properties. nih.gov

Table 1: Intramolecular Charge Transfer (ICT) Characteristics

The significant ICT within this compound makes it a strong candidate for applications in nonlinear optics (NLO). NLO materials can alter the properties of light, which is crucial for technologies like frequency conversion and optical switching. Theoretical calculations using methods like Density Functional Theory (DFT) are vital for predicting NLO properties, such as the first hyperpolarizability (β), which quantifies the second-order NLO response.

A structurally similar compound, N-benzyl-2-methyl-4-nitroaniline (BNA), is known for its large quadratic optical nonlinearity. researchgate.net Experimental and theoretical studies on BNA have characterized its second-order NLO coefficients (d) and confirmed its efficiency in second-harmonic generation (SHG). researchgate.netresearchgate.netnih.gov Given the structural analogy, this compound is also expected to exhibit significant NLO properties.

Table 2: Experimentally Determined NLO Properties of the Analogue N-benzyl-2-methyl-4-nitroaniline (BNA)

Intermolecular Interaction Analysis

The way this compound molecules pack together in a solid state is governed by intermolecular interactions, primarily hydrogen bonds.

The molecule contains multiple sites capable of acting as hydrogen bond donors (the -NH groups) and acceptors (the oxygen atoms of the -NO2 group and the nitrogen of the primary amine). This allows for the formation of complex hydrogen bonding networks.

Intramolecular Hydrogen Bonding : A key feature in 2-nitroaniline (B44862) derivatives is the potential for a strong intramolecular hydrogen bond between the hydrogen of the secondary amine (-NH-) and an oxygen atom of the adjacent ortho-nitro group (-NO2). niscpr.res.innih.gov This interaction creates a stable six-membered ring, influencing the planarity and conformation of the molecule.

Intermolecular Hydrogen Bonding : The primary amine (-NH2) on the benzyl ring is a potent hydrogen bond donor. It can form intermolecular N-H···O bonds with the nitro groups of neighboring molecules or N-H···N bonds with the amine groups of other molecules. These interactions link the individual molecules into chains, sheets, or more complex three-dimensional frameworks, defining the crystal structure. researchgate.net

Table 3: Potential Hydrogen Bonding in this compound

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This analysis involves mapping the electron distribution of a molecule in a crystalline environment. The resulting three-dimensional surface is color-coded to represent different types of intermolecular contacts and their relative strengths.

For "this compound," this analysis would provide valuable insights into how the molecules arrange themselves in the solid state and which intermolecular forces govern this arrangement. However, no published studies containing this analysis for the specified compound could be located.

Application of Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density of a molecule to define chemical concepts such as atoms, chemical bonds, and molecular structure. By analyzing the topology of the electron density, critical points (nuclei, bond critical points, ring critical points, and cage critical points) can be identified.

The properties of the electron density at these critical points provide quantitative information about the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds) and the distribution of charge within the molecule. A QTAIM analysis of "this compound" would offer a detailed understanding of its electronic structure and bonding characteristics. Unfortunately, no QTAIM studies for this specific compound have been reported in the scientific literature.

Computational Approaches to Structure-Property Relationships (SPR)

Computational approaches to Structure-Property Relationships (SPR) utilize theoretical calculations to predict the physical, chemical, and biological properties of a molecule based on its structure. These methods, often employing Density Functional Theory (DFT) or other quantum chemical calculations, can elucidate relationships between the molecular structure of a compound and its macroscopic properties.

For "this compound," SPR studies could predict various properties such as its electronic properties (e.g., HOMO-LUMO gap), reactivity, and potential applications in materials science or medicinal chemistry. Such computational studies are crucial for the rational design of new molecules with desired functionalities. A thorough search of the literature did not reveal any computational SPR studies specifically focused on "this compound."

Advanced Applications in Chemical Science

Environmental Remediation Strategies

The presence of nitroaromatic and aniline (B41778) compounds in the environment, often as byproducts of industrial processes, poses a significant challenge for remediation. The unique chemical structure of N-(4-aminobenzyl)-2-nitroaniline suggests its potential relevance in studies aimed at understanding the fate and transport of such contaminants in soil and groundwater.

Elution and Mobilization from Contaminated Matrices (e.g., Aquifer Media)

In a study on 4-methoxy-2-nitroaniline (B140478), various eluting agents were tested for their ability to remove the contaminant from an aquifer medium. mdpi.com The results indicated that alcohol-based eluting agents were more effective than non-ionic surfactants or deionized water. mdpi.com The efficacy of the alcohol eluting agents was found to be related to their polarity, with n-propanol showing the highest removal efficiency. mdpi.com The eluting agents work by reducing the interfacial tension between the contaminant and water through effects like wetting, foaming, and emulsification. mdpi.com

Key factors influencing the elution process include the liquid-to-solid ratio and the number of eluting cycles. mdpi.com For non-ionic surfactants, the concentration of the surfactant is also a critical parameter. mdpi.com The optimal conditions for the elution of 4-methoxy-2-nitroaniline using different agents are summarized in the table below.

Table 1: Optimal Conditions for Elution of 4-methoxy-2-nitroaniline from Aquifer Media

| Eluting Agent | Optimal Concentration | Liquid-to-Solid Ratio | Eluting Cycles | Elution pH | Eluting Duration | Resulting Concentration (mg/kg) |

|---|---|---|---|---|---|---|

| n-propanol | 60% | 15:1 | 2 | 3 | 2 hours | 75.49 |

| APG (Alkyl polyglycoside) | 0.5 g/L | 15:1 | 4 | 7 | 3 hours | Not specified |

Data sourced from a study on 4-methoxy-2-nitroaniline, a structural analogue of the subject compound. mdpi.com

Given the structural similarities, it can be postulated that this compound would exhibit comparable behavior, with its mobility in contaminated matrices being significantly influenced by the choice of eluting agent and environmental conditions. The presence of the additional aminobenzyl group may alter its polarity and solubility, potentially affecting the optimal parameters for its elution.

Materials Science and Device Integration

The unique electronic properties of nitroaniline derivatives, characterized by intramolecular charge transfer from the amino group to the nitro group, have made them attractive candidates for applications in materials science, particularly in the realm of molecular electronics and sensor technology.

Development of Molecular Diodes and Single Molecule Rectification Phenomena

The concept of using individual molecules as components in electronic circuits, such as diodes, has been a long-standing goal of molecular electronics. A molecular diode, or rectifier, allows current to flow preferentially in one direction. This property arises from an asymmetry in the molecule's structure and its interaction with the electrodes. The "donor-π-acceptor" (D-π-A) motif is a common design principle for molecular rectifiers.

This compound possesses a structure that can be viewed as a D-π-A system, where the aminobenzyl group can act as an electron donor and the nitroaniline moiety as an electron acceptor, connected by a phenyl π-bridge. This intrinsic asymmetry makes it a theoretical candidate for single-molecule rectification. While direct experimental evidence for this compound is lacking, studies on other N-phenylbenzamide derivatives have demonstrated the viability of this approach. rsc.orgresearchgate.net In these systems, functionalization of the aniline moiety with electron-donating groups was shown to enhance both conductance and rectification. rsc.orgresearchgate.net

Theoretical studies on molecular diodes composed of o-nitrotoluene and o-aminotoluene connected by a σ-bridge have also shown significant rectification ratios, which can be further enhanced by connecting two such diodes in series. rsc.org These findings suggest that the fundamental building blocks of this compound are conducive to creating molecular-scale electronic components. The performance of such a molecular diode would be highly dependent on the energy alignment of its frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes. rsc.orgresearchgate.net

Integration into Polymeric Reporting Systems and Chemosensors

Polymeric materials that can signal the presence of specific analytes are of great interest for developing chemosensors. Conjugated polymers are particularly well-suited for this purpose due to their ability to amplify detection signals. rsc.orgmdpi.com The integration of recognition sites for analytes into the polymer structure allows for the detection of various substances, including environmental pollutants and biologically important molecules. rsc.orgmdpi.comnih.govnih.gov

Polymers containing nitroaromatic moieties have been extensively studied as fluorescent chemosensors for the detection of electron-deficient nitroaromatic explosives. rsc.org The mechanism of detection often relies on the quenching of the polymer's fluorescence upon binding of the analyte. rsc.org While the synthesis of a polymer from this compound has not been reported, it is conceivable that such a polymer could be created. The resulting material would possess both the nitroaromatic functionality, which is known to interact with electron-rich species, and the aminobenzyl group, which could be functionalized to introduce specific recognition capabilities.

Molecularly imprinted polymers (MIPs) represent another avenue for the development of highly selective chemosensors. nih.gov In this technique, a polymer is formed around a template molecule, creating cavities that are complementary in shape and functionality to the target analyte. A polymer based on this compound could potentially be used to create MIPs for the detection of a variety of analytes. The performance of several polymeric chemosensors for nitroaromatic compounds is summarized in the table below.

Table 2: Performance of Polymeric Chemosensors for Nitroaromatic Compounds

| Polymer System | Analyte Detected | Detection Limit | Detection Method |

|---|---|---|---|

| Tetraphenyl-5,5-dioctylcyclopentadiene (TPDC-DB) based POP | p-nitroaniline | 455 ppb (solution), ~1.8 ng cm⁻² (contact mode) | Fluorescence Quenching |

| Molecularly Imprinted Polymeric Ionic Liquid (MIPIL) Microspheres | p-nitroaniline | 9 nM | Fluorescence Quenching |

This table presents data from various studies on polymeric chemosensors for nitroaromatic compounds to illustrate the potential application area for a polymer derived from this compound. rsc.orgnih.gov

Analytical and Electrochemical Sensing

The electrochemical properties of nitroaniline compounds make them suitable for use in the development of electrochemical sensors. These sensors offer advantages such as high sensitivity, rapid response, and low cost.

Fabrication of Poly-4-nitroaniline Modified Electrodes for Detection Applications

The modification of electrode surfaces with polymeric films can significantly enhance their performance in terms of sensitivity and selectivity. Poly-4-nitroaniline (P4NA) is a conducting polymer that has been used to modify electrodes for the detection of various analytes. The fabrication of P4NA-modified electrodes is typically achieved through the electropolymerization of 4-nitroaniline (B120555) onto a substrate such as a glassy carbon electrode (GCE).

While there are no specific reports on the fabrication of electrodes modified with poly-N-(4-aminobenzyl)-2-nitroaniline, the well-established methods for P4NA provide a clear blueprint for such an endeavor. The presence of the aminobenzyl group in the monomer could influence the electropolymerization process and the properties of the resulting polymer film. This additional functionality could also be exploited for further modification of the electrode surface, for example, by attaching specific recognition elements.

P4NA-modified electrodes have been successfully used for the electrochemical detection of various compounds. For instance, a natural phosphate (B84403) modified carbon paste electrode has been used for the determination of 4-nitroaniline in water samples, demonstrating the potential of such systems for environmental monitoring. researchgate.net The performance of various modified electrodes for the detection of nitroaromatic compounds is highlighted in the table below.

Table 3: Detection Limits of Various Modified Electrodes for Nitroaromatic Compounds

| Electrode Modification | Analyte Detected | Detection Limit (LOD) | Analytical Technique |

|---|---|---|---|

| Natural Phosphate Modified Carbon Paste Electrode | 4-Nitroaniline | Not Specified (Linear range: 0.36 mM to 1.81 mM) | Cyclic Voltammetry (CV) |

| Pt NPs-Embedded PPy-CB@ZnO Nanocomposites on GCE | 4-Nitrophenol | 1.25 ± 0.06 µM | Differential Pulse Voltammetry (DPV) |

This table provides a comparison of the detection limits of different modified electrodes for nitroaromatic compounds, illustrating the potential of a poly-N-(4-aminobenzyl)-2-nitroaniline modified electrode. researchgate.netmdpi.comacs.org

Role as Synthetic Intermediates in Fine Chemical Synthesis

This compound is a versatile synthetic intermediate prized in fine chemical synthesis for its unique arrangement of functional groups. The presence of a primary aromatic amine, a secondary aromatic amine, and a nitro group on a flexible diarylmethane scaffold allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of a range of more complex molecules, particularly heterocyclic compounds.

The strategic positioning of the amino and nitro groups on one of the aromatic rings is particularly significant. The ortho-nitroaniline moiety is a well-established precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science. This transformation is typically achieved through a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with a suitable carbonyl-containing reaction partner or a derivative of the benzylamine (B48309) portion. The collisionally activated mass spectral fragmentations of similar N-(2,4-dinitrophenyl)amino acids have been shown to be gas-phase analogs of base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides, highlighting the propensity of the 2-nitroaniline (B44862) system to undergo cyclization. nih.gov

Furthermore, the primary amino group on the second phenyl ring provides an additional site for synthetic elaboration. This allows for the introduction of various substituents or the linkage to other molecular fragments, enhancing the structural diversity of the resulting products. For instance, this amino group can be acylated, alkylated, or diazotized to introduce a wide array of functionalities. Research on related compounds, such as N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based structures, demonstrates the utility of the N-(4-aminobenzyl) motif in building complex, biologically active molecules. nih.gov

The synthesis of this compound itself can be accomplished through several routes. One common approach involves the nucleophilic substitution of a suitable nitro-activated halobenzene with 4-aminobenzylamine. Alternatively, a reductive amination between 2-nitroaniline and 4-aminobenzaldehyde (B1209532) could be employed. A laboratory synthesis for the related compound N-benzyl-2-amino-4-nitroaniline involves the selective reduction of N-benzyl-2,4-dinitroaniline using sodium sulfide (B99878). prepchem.com This suggests that similar selective reduction strategies could be employed in the synthesis or further transformation of this compound.

The utility of building blocks containing nitroaniline and aminobenzyl moieties is well-documented in the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal and industrial chemistry. openmedicinalchemistryjournal.comresearchgate.net The combination of these functionalities in a single molecule, as in this compound, provides a powerful tool for the construction of complex molecular architectures.

Below is a table summarizing potential synthetic transformations involving this compound, based on the reactivity of its functional groups as observed in related compounds.

| Functional Group | Type of Reaction | Potential Product Class | Relevant Analogy from Literature |

| ortho-Nitroamine | Reductive Cyclization | Benzimidazoles | Cyclization of N-(2,4-dinitrophenyl)amino acids. nih.gov |

| Primary Aryl Amine | Acylation/Alkylation | Substituted Anilines | General reactivity of primary aromatic amines. |

| Primary Aryl Amine | Diazotization | Azo Compounds, etc. | Laboratory use of 4-nitroaniline. wikipedia.org |

| Nitro Group | Reduction | Diamine | Reduction of nitroanilines. wikipedia.org |

| Secondary Amine | N-debenzylation | 2-Nitroaniline | A common transformation for N-benzyl protected amines. |

Conclusion and Future Research Directions

Identification of Current Research Gaps and Emerging Challenges in N-(4-aminobenzyl)-2-nitroaniline Studies

A significant portion of the current body of research on nitroaniline compounds focuses on their isomers, such as 2-nitroaniline (B44862), 3-nitroaniline, and 4-nitroaniline (B120555). wikipedia.orgnih.gov These compounds are recognized as important industrial intermediates in the production of dyes, antioxidants, and pharmaceuticals. wikipedia.org However, specific, in-depth studies on the more complex this compound are less prevalent.

A primary research gap is the comprehensive characterization of its biological activities. While related compounds like N-benzyl-4-nitroaniline have been explored for antimicrobial and anticancer properties, a thorough investigation into the specific biological profile of this compound is needed. ontosight.ai Furthermore, the environmental fate and potential toxicity of this compound remain largely unexamined, a critical area of inquiry given that aniline (B41778) and its derivatives are often considered environmental pollutants. chromatographyonline.comthermofisher.com

Another challenge lies in the synthesis and optimization of this compound. While general methods for synthesizing related compounds exist, such as the alkylation of 4-nitroaniline with benzyl (B1604629) chloride, specific and efficient synthetic routes for this compound with high yields need to be developed and refined. ontosight.ai The exploration of greener and more sustainable synthetic methods, such as those utilizing eco-friendly catalysts, is also a pertinent area for future research. researchgate.net

Prospects for Novel Structural Designs and Functionalization for Enhanced Utility

The inherent structure of this compound offers a versatile scaffold for the design of new molecules with enhanced functionalities. The presence of amino and nitro groups, along with the benzyl moiety, provides multiple sites for chemical modification.

Future research could focus on the following areas:

Development of Novel Inhibitors: The structural motif of N-4-aminobenzyl is present in potent inhibitors of cyclophilin D, an enzyme implicated in various diseases. nih.gov By modifying the this compound structure, researchers could potentially design novel and selective inhibitors for this or other therapeutic targets.

Creation of Advanced Materials: Nitroaniline derivatives have been investigated for their nonlinear optical (NLO) properties. researchgate.net Functionalization of this compound could lead to the development of new organic materials with enhanced NLO characteristics for applications in photonics and optoelectronics.

Synthesis of Novel Heterocyclic Compounds: 2-Aminobenzyl alcohols, which share a structural similarity with the aminobenzyl portion of the target molecule, are valuable precursors in the synthesis of quinolines and quinazolines, classes of compounds with significant medicinal applications. researchgate.net Exploring the use of this compound as a building block for novel N-heterocycles could open up new avenues in medicinal chemistry.

Advancements in Integrated Methodologies for Comprehensive Chemical Characterization and Prediction

To fully understand the properties and potential of this compound and its derivatives, advanced and integrated analytical and computational methods are essential.

Current methods for the analysis of nitroanilines include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary zone electrophoresis. nih.govchromatographyonline.comthermofisher.comresearchgate.netepa.gov However, for complex matrices and trace-level detection, more sensitive and robust techniques are needed. The development of online solid-phase extraction (SPE) coupled with HPLC has shown promise for the analysis of aniline and nitroanilines in environmental samples. chromatographyonline.comthermofisher.com

Future advancements should focus on:

Hyphenated Spectroscopic Techniques: Combining techniques such as GC-Mass Spectrometry (GC-MS) is highly recommended for the unambiguous identification of aniline derivatives in complex samples. epa.gov

Computational Modeling: The use of computational tools to predict the properties of this compound and its derivatives can guide experimental work. Computed properties such as molecular weight, XLogP3 (a measure of lipophilicity), and topological polar surface area can provide valuable insights into the compound's behavior. nih.govnih.gov

Integrated Analytical Platforms: The development of integrated platforms that combine efficient extraction, high-resolution separation, and sensitive detection will be crucial for a comprehensive understanding of the chemical's behavior in various systems.

Q & A

Q. What experimental designs are optimal for assessing the compound’s stability in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.